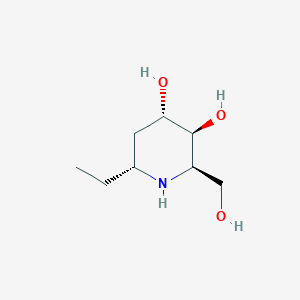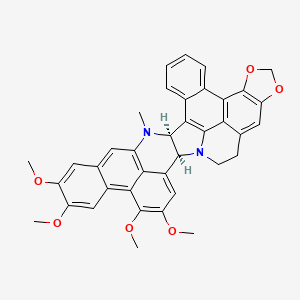
Phoenicanthusine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phoenicanthusine is a natural product found in Phoenicanthus obliquus with data available.
Applications De Recherche Scientifique
Discovery and Structural Elucidation
Phoenicanthusine, a dimeric aporphine alkaloid, was first isolated from the stem bark of Phoenicanthus obliqua. Its unique structure, being the first example of a N-6--C-4' and C-7--C-5' linked dimeric aporphine alkaloid, was elucidated using various NMR and HRMS studies. This discovery expanded the understanding of alkaloid structures in natural products (Wijeratne et al., 2001).
Potential Pharmacological Applications
While specific studies focusing on the pharmacological applications of Phoenicanthusine are limited, research in the broader field of herbal psychopharmacology provides insights. For example, studies on various psychotropic herbal medicines have revealed their potential in treating mood, anxiety, and sleep disorders, highlighting the role of phytochemicals in mental health. Phoenicanthusine, as a unique alkaloid, could be a subject of interest in future research in this area (Sarris et al., 2011).
Broader Implications in Ethnopharmacology
In the context of ethnopharmacology, the discovery and study of compounds like Phoenicanthusine contribute to understanding the medicinal uses of plants. Ethnopharmacology explores the traditional uses of plants and their derivatives, and compounds like Phoenicanthusine provide valuable insights into the pharmacological potential of natural products (Gilani & Atta-ur-rahman, 2005).
Propriétés
Nom du produit |
Phoenicanthusine |
|---|---|
Formule moléculaire |
C38H32N2O6 |
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
(2S,17S)-8,9,13,14-tetramethoxy-3-methyl-24,26-dioxa-3,18-diazadecacyclo[19.13.2.14,12.02,17.06,11.018,35.023,27.028,36.029,34.016,37]heptatriaconta-1(35),4(37),5,7,9,11,13,15,21,23(27),28(36),29,31,33-tetradecaene |
InChI |
InChI=1S/C38H32N2O6/c1-39-24-12-19-14-25(41-2)26(42-3)15-22(19)32-30(24)23(16-27(43-4)37(32)44-5)34-36(39)33-21-9-7-6-8-20(21)31-29-18(10-11-40(34)35(29)33)13-28-38(31)46-17-45-28/h6-9,12-16,34,36H,10-11,17H2,1-5H3/t34-,36-/m0/s1 |
Clé InChI |
MEVPVZCCMPLQMI-GIWKVKTRSA-N |
SMILES isomérique |
CN1[C@@H]2[C@H](C3=CC(=C(C4=C5C=C(C(=CC5=CC1=C34)OC)OC)OC)OC)N6CCC7=CC8=C(C9=C7C6=C2C1=CC=CC=C19)OCO8 |
SMILES canonique |
CN1C2C(C3=CC(=C(C4=C5C=C(C(=CC5=CC1=C34)OC)OC)OC)OC)N6CCC7=CC8=C(C9=C7C6=C2C1=CC=CC=C19)OCO8 |
Synonymes |
phoenicanthusine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



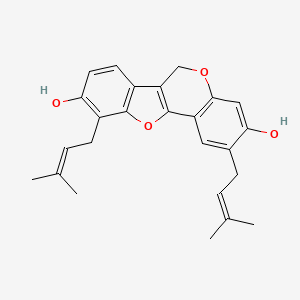
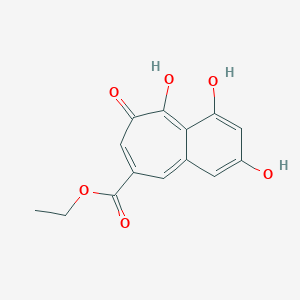
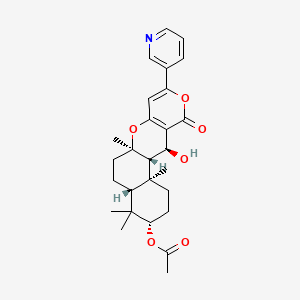
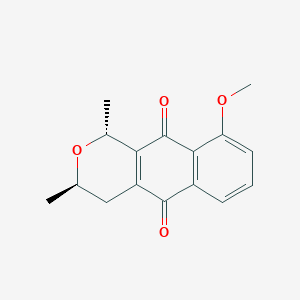
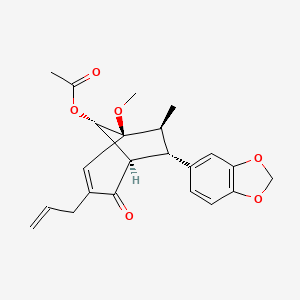
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-2,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245056.png)
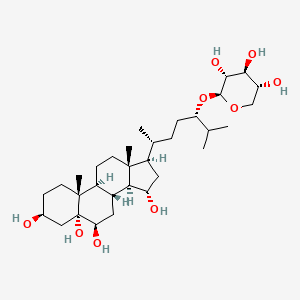
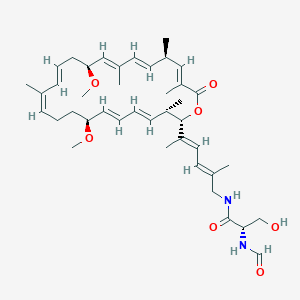
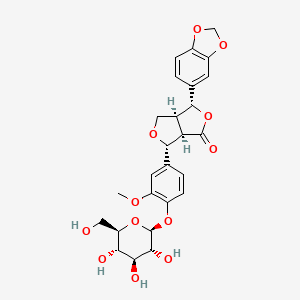
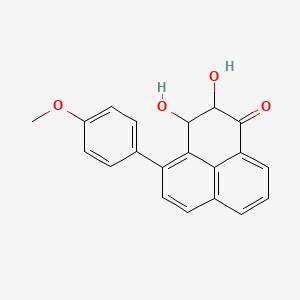


![(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol](/img/structure/B1245074.png)
